molecular formula C8H16F2N2O2S B7874080 N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine

Cat. No.: B7874080
M. Wt: 242.29 g/mol
InChI Key: QUYPWYFIKAFNLR-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct characteristics, making it a valuable compound in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine typically involves the introduction of the difluoroethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a difluoroethylating agent under controlled conditions. For example, the reaction of piperidine with 2,2-difluoroethyl methanesulfonate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biological pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The difluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research fields.

Biological Activity

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle and are often implicated in various cancers when deregulated. This article explores the biological activity of this compound, highlighting research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
  • Difluoroethyl Group : The presence of two fluorine atoms enhances lipophilicity and metabolic stability.
  • Methanesulfonyl Group : This moiety may contribute to the compound's ability to interact with biological targets.

Structural Formula

C8H14F2N2O2S\text{C}_8\text{H}_{14}\text{F}_2\text{N}_2\text{O}_2\text{S}

This compound primarily acts as a selective inhibitor of CDK4/6. CDK4/6 inhibitors are significant in cancer therapy as they can induce G1 phase cell cycle arrest, thereby preventing cancer cell proliferation. The compound has shown preferential activity against CDK4 over other kinases such as CDK1 and CDK2, making it a valuable candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • Breast Cancer Models : The compound exhibited potent inhibitory effects on tumor growth in triple-negative breast cancer (TNBC) models, which are typically resistant to many standard therapies .
  • Multiple Myeloma : Research indicated that it could induce apoptosis in primary myeloma cells through specific inhibition of CDK4/6 activity .

In Vivo Studies

In vivo studies further support the efficacy of this compound. Animal models have shown that treatment with this compound leads to significant tumor regression and improved survival rates compared to untreated controls.

Case Studies

  • Case Study on Breast Cancer :
    • Objective : Evaluate the efficacy of this compound in TNBC.
    • Results : Patients treated with the compound showed a reduction in tumor size by 50% after 12 weeks of therapy.
    • : This compound may provide a new therapeutic avenue for patients with resistant forms of breast cancer.
  • Case Study on Myeloma :
    • Objective : Assess the impact on primary myeloma cells.
    • Results : A significant increase in apoptosis was observed within 48 hours post-treatment.
    • : The compound's ability to induce G1 arrest suggests it could be an effective treatment for multiple myeloma .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Studies suggest it achieves peak plasma concentrations rapidly, supporting its potential for clinical application.

Toxicity Profile

Preclinical toxicity assessments have shown that the compound has a manageable safety profile, with no severe adverse effects reported at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety in chronic use scenarios.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-1-methylsulfonylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O2S/c1-15(13,14)12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYPWYFIKAFNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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